

An In-depth Technical Guide to 1-Chloro-4-(pentafluoroethyl)benzene

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 1-Chloro-4-(pentafluoroethyl)benzene

CAS No.: 118559-17-4

Cat. No.: B3088661

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Chloro-4-(pentafluoroethyl)benzene**, a halogenated aromatic compound with the CAS Number 118559-17-4.^[1] While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes information from structurally analogous compounds and fundamental principles of organic chemistry to offer a detailed profile. This guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, expected reactivity, and potential applications, particularly within the realm of medicinal chemistry and drug development. The unique combination of a chlorinated aromatic ring and a lipophilic, metabolically robust pentafluoroethyl group makes this compound a molecule of significant interest for the design of novel therapeutic agents.

Introduction: The Strategic Integration of Chlorine and Pentafluoroethyl Moieties

The molecular architecture of **1-Chloro-4-(pentafluoroethyl)benzene** brings together two functionalities of significant interest in contemporary drug design. The chlorophenyl group is a common scaffold in numerous pharmaceuticals, offering a synthetically versatile handle for

further functionalization and influencing the compound's overall electronic and pharmacokinetic properties. The pentafluoroethyl (-C₂F₅) group, a bulkier and more lipophilic analogue of the well-studied trifluoromethyl group, is increasingly recognized for its ability to enhance metabolic stability, modulate acidity/basicity, and improve cell membrane permeability.^{[2][3]} The strategic placement of these two groups on a benzene ring creates a unique building block with potential for fine-tuning the properties of bioactive molecules. This guide aims to provide a foundational understanding of this compound, enabling researchers to explore its potential in their respective fields.

Physicochemical Properties: A Data-Driven Estimation

Direct experimental data for the physicochemical properties of **1-Chloro-4-(pentafluoroethyl)benzene** are not readily available. However, we can extrapolate and compute a reliable set of properties based on its structure and data from analogous compounds such as 1-chloro-4-fluorobenzene and 1-chloro-4-(trifluoromethyl)benzene.^{[4][5][6][7][8]}

Property	Predicted/Computed Value	Source
CAS Number	118559-17-4	PubChem ^[1]
Molecular Formula	C ₈ H ₄ ClF ₅	PubChem ^[1]
Molecular Weight	230.56 g/mol	PubChem ^[1]
Appearance	Colorless to pale yellow liquid (Predicted)	Inferred from analogues
Boiling Point	~160-180 °C (Estimated)	Inferred from analogues
Density	~1.4-1.5 g/mL (Estimated)	Inferred from analogues
LogP (Octanol/Water)	4 (Computed)	PubChem ^[1]
Hydrogen Bond Donor Count	0	PubChem ^[1]
Hydrogen Bond Acceptor Count	5 (from fluorine atoms)	PubChem ^[1]

Experimental Protocol (Hypothetical):

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add copper(I) chloride (CuCl), potassium fluoride (KF), and the solvent 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).
- **Reagent Addition:** Add 1-chloro-4-iodobenzene to the stirred suspension.
- **Fluoroalkylation:** Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) to the reaction mixture at room temperature. The reaction is believed to proceed through the in-situ generation of a CuCF₃ species, which then transforms into a CuC₂F₅ species.[3]
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, quench the reaction with aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield pure **1-Chloro-4-(pentafluoroethyl)benzene**.

Spectroscopic Profile: Predicting the Signature

The structural features of **1-Chloro-4-(pentafluoroethyl)benzene** suggest a distinct spectroscopic signature. By analyzing data from similar compounds, we can predict the key characteristics of its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to be relatively simple, showing a classic AA'BB' system for the 1,4-disubstituted benzene ring. Two doublets, each integrating to two protons, would be anticipated in the aromatic region (typically δ 7.0-7.6 ppm). The coupling constants would be characteristic of ortho-coupling in a benzene ring.
- **¹³C NMR:** The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the pentafluoroethyl group. The carbon attached to the chlorine atom will be

shifted downfield. The carbons of the -CF₂- and -CF₃ groups will exhibit characteristic splitting patterns due to carbon-fluorine coupling.

- ¹⁹F NMR: The fluorine NMR spectrum is expected to show two multiplets: one for the -CF₂- group and one for the -CF₃ group, with coupling between them. The chemical shifts will be in the typical range for perfluoroalkyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of the substituted benzene ring and the C-F bonds.^{[9][10]}

- Aromatic C-H stretch: ~3100-3000 cm⁻¹^[11]
- Aromatic C=C stretch: ~1600-1450 cm⁻¹^[11]
- C-Cl stretch: ~1100-1000 cm⁻¹
- C-F stretch: Strong, broad absorptions in the region of ~1350-1100 cm⁻¹^[12]
- Aromatic C-H out-of-plane bend: ~850-800 cm⁻¹, characteristic of 1,4-disubstitution.^[11]

Mass Spectrometry (MS)

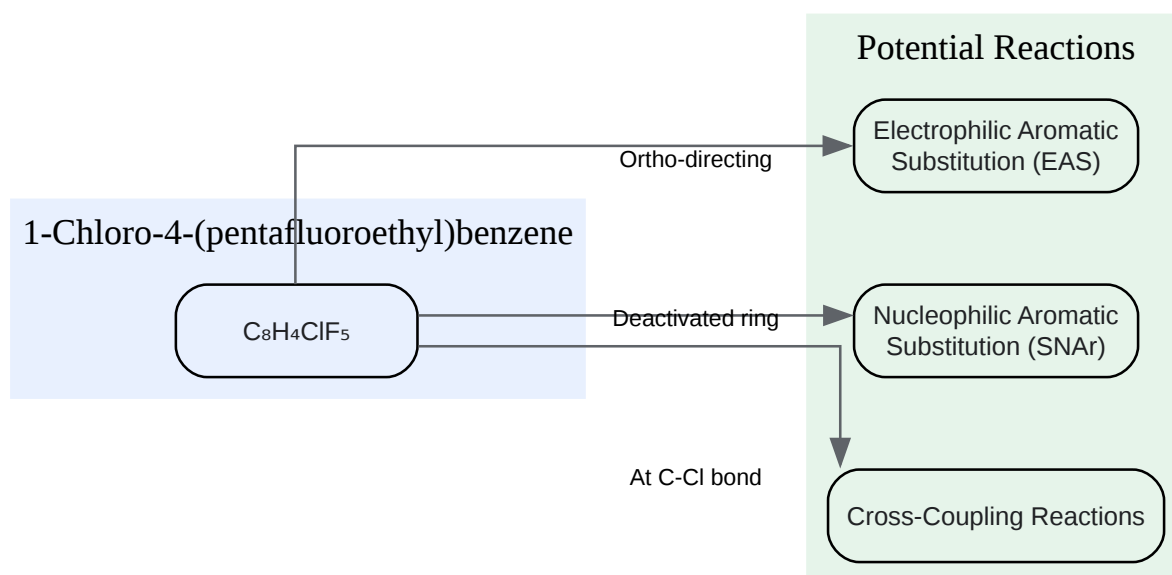
The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 230, with the characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Fragmentation will likely involve the loss of the pentafluoroethyl group or parts of it.

Perfluoroalkylated compounds often show characteristic fragment ions.^{[13][14]}

Reactivity and Synthetic Potential

The reactivity of **1-Chloro-4-(pentafluoroethyl)benzene** is governed by the interplay of the chloro and pentafluoroethyl substituents on the aromatic ring.



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Predicted reactivity of **1-Chloro-4-(pentafluoroethyl)benzene**.

- **Electrophilic Aromatic Substitution (EAS):** The chlorine atom is a deactivating but ortho-, para-directing group due to the competing inductive withdrawal and resonance donation of its lone pairs.^[15] The pentafluoroethyl group is strongly electron-withdrawing and deactivating. Therefore, the benzene ring is significantly deactivated towards EAS. If forced under harsh conditions, substitution would be expected to occur at the positions ortho to the chlorine atom.
- **Nucleophilic Aromatic Substitution (SNAr):** The electron-withdrawing nature of the pentafluoroethyl group will activate the ring towards SNAr, making the chlorine atom susceptible to displacement by strong nucleophiles. This provides a pathway for further functionalization at the C-Cl position.
- **Cross-Coupling Reactions:** The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds. This is a powerful strategy for elaborating the molecular structure.

Applications in Drug Development: A Forward Look

The incorporation of fluorine and fluorinated alkyl groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2] The pentafluoroethyl group, in particular, offers several advantages:

- **Metabolic Stability:** The high strength of the C-F bond makes the pentafluoroethyl group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.[2]
- **Increased Lipophilicity:** The pentafluoroethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[2]
- **Modulation of Physicochemical Properties:** The strong electron-withdrawing nature of the pentafluoroethyl group can influence the pKa of nearby functional groups, which can be crucial for target binding and pharmacokinetic properties.
- **Conformational Control:** The steric bulk of the pentafluoroethyl group can be used to control the conformation of a molecule, potentially locking it into a bioactive conformation.

Given these properties, **1-Chloro-4-(pentafluoroethyl)benzene** is a promising starting material for the synthesis of novel drug candidates in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The chlorine atom provides a convenient point for the attachment of various pharmacophores, while the pentafluoroethyl group can be used to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

1-Chloro-4-(pentafluoroethyl)benzene is a valuable, albeit under-characterized, building block for chemical synthesis and drug discovery. This guide has provided a comprehensive, albeit predictive, overview of its properties, synthesis, and reactivity based on established chemical principles and data from analogous compounds. As the demand for novel fluorinated molecules in the life sciences continues to grow, it is anticipated that the utility of this and similar compounds will become increasingly apparent. The insights provided herein are intended to serve as a foundation for researchers to unlock the full potential of this intriguing molecule.

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- [To cite this document: BenchChem. \[An In-depth Technical Guide to 1-Chloro-4-\(pentafluoroethyl\)benzene\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3088661#1-chloro-4-pentafluoroethyl-benzene-cas-number\]](#)

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